molecular formula C11H14BrNO2 B15358189 2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde

2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde

Cat. No.: B15358189
M. Wt: 272.14 g/mol
InChI Key: AQXTWAJJJZSHKM-UHFFFAOYSA-N
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Description

2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde is a chemical compound characterized by a bromine atom and a dimethylaminoethoxy group attached to a benzaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde typically involves the bromination of 5-[2-(dimethylamino)ethoxy]benzaldehyde. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature and light conditions to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The bromine atom can be reduced to form the corresponding bromide.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed.

Major Products Formed:

  • Oxidation: 2-Bromo-5-[2-(dimethylamino)ethoxy]benzoic acid.

  • Reduction: 2-Bromo-5-[2-(dimethylamino)ethoxy]benzyl alcohol.

  • Substitution: 2-Hydroxy-5-[2-(dimethylamino)ethoxy]benzaldehyde.

Scientific Research Applications

2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • 2-Bromo-5-(dimethylamino)benzaldehyde

  • 2-Bromo-5-(dimethylamino)benzoic acid

  • 2-Bromo-5-(dimethylamino)phenol

Uniqueness: 2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and applications compared to similar compounds without this group.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde

InChI

InChI=1S/C11H14BrNO2/c1-13(2)5-6-15-10-3-4-11(12)9(7-10)8-14/h3-4,7-8H,5-6H2,1-2H3

InChI Key

AQXTWAJJJZSHKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC(=C(C=C1)Br)C=O

Origin of Product

United States

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